Navamepent

TRPM8 neuropathic pain ion channel

Navamepent (RX-10045) is a synthetic analog of resolvin E1, an endogenous specialized pro-resolving mediator derived from eicosapentaenoic acid, and functions as an isopropyl ester prodrug of resolvin E1 that acts as a chemerin receptor (CMKLR1) agonist. The compound is classified as an inflammation mediator inhibitor and lipid modulator , and has been investigated in Phase II clinical trials for dry eye syndrome and post-cataract surgery inflammation.

Molecular Formula C18H24O4
Molecular Weight 304.4 g/mol
CAS No. 1251537-11-7
Cat. No. B609426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavamepent
CAS1251537-11-7
SynonymsNavamepent;  RX-10045;  RX10045;  RX 10045
Molecular FormulaC18H24O4
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O
InChIInChI=1S/C18H24O4/c1-4-10-16(19)11-7-5-6-8-12-17(20)13-9-14-18(21)22-15(2)3/h1,5-7,11,15-17,19-20H,9-10,13-14H2,2-3H3/b6-5+,11-7+/t16-,17-/m1/s1
InChIKeyZVOCIIHCJJEFRQ-BHXBHYJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Navamepent (RX-10045, CAS 1251537-11-7): Stable Resolvin E1 Analog for Ophthalmic Anti-Inflammatory and Pain Research


Navamepent (RX-10045) is a synthetic analog of resolvin E1, an endogenous specialized pro-resolving mediator derived from eicosapentaenoic acid, and functions as an isopropyl ester prodrug of resolvin E1 that acts as a chemerin receptor (CMKLR1) agonist [1]. The compound is classified as an inflammation mediator inhibitor and lipid modulator , and has been investigated in Phase II clinical trials for dry eye syndrome and post-cataract surgery inflammation [2].

Why Generic Substitution Fails: Navamepent's Distinctive Prodrug Design and Multimodal Pharmacological Profile Demand Precise Compound Selection


Navamepent cannot be simply substituted with other resolvin E1 analogs or generic anti-inflammatory agents due to its unique dual pharmacological profile and prodrug design that confer distinct advantages in stability, delivery, and target engagement [1]. As an isopropyl ester prodrug, it exhibits enhanced metabolic stability compared to endogenous resolvin E1, enabling sustained bioactivity in ophthalmic formulations [2]. Furthermore, Navamepent demonstrates a unique multimodal mechanism combining chemerin receptor agonism with TRPM8 ion channel antagonism, a profile not shared by other specialized pro-resolving mediators or conventional anti-inflammatory agents such as cyclosporine or lifitegrast . These molecular distinctions translate into quantifiable differences in potency, cellular activity, and clinical performance that make generic interchange scientifically unjustifiable.

Quantitative Evidence for Navamepent (RX-10045): Comparative Potency, Stability, and Clinical Efficacy Data


Navamepent Exhibits Sub-10 nM Potency as a TRPM8 Antagonist, Surpassing Many In-Class Compounds

Navamepent demonstrates potent antagonist activity at human TRPM8 ion channels with an IC50 of 6.60 nM in whole-cell patch clamp electrophysiology assays using HEK-293 cells expressing TRPM8 exon1 K3 [1]. In calcium influx assays, it shows an IC50 of 120 nM for inhibiting menthol-induced calcium mobilization in HEK293T cells [2]. While direct head-to-head comparisons with other TRPM8 antagonists are not available in the primary literature, this potency positions Navamepent among the more potent TRPM8 antagonists described, with IC50 values notably lower than those reported for several other TRPM8 ligands such as AMG 333 (IC50 ~20 nM) and PF-05105679 (IC50 ~100 nM) under similar assay conditions, though these represent cross-study comparisons.

TRPM8 neuropathic pain ion channel

Navamepent Inhibits Pro-Inflammatory Mediator Release from Corneal Epithelial Cells with 12 nM Potency

In human corneal epithelial cells, Navamepent inhibits the release of multiple key pro-inflammatory mediators with an IC50 of 12 nM . This cellular potency is consistent with its mechanism as a chemerin receptor agonist and provides a quantitative benchmark for its anti-inflammatory activity in ocular tissues. While direct comparative data for endogenous resolvin E1 in this specific assay are not reported, Navamepent's synthetic stability and prodrug design confer practical advantages in formulation and sustained delivery that are not achievable with the endogenous ligand [1].

corneal inflammation dry eye pro-inflammatory mediators

Navamepent 0.1% Ophthalmic Solution Achieves 38% Relative Improvement in Ocular Inflammation Clearance Versus Vehicle

In a Phase II multicenter, double-masked, vehicle-controlled study (NCT02329743), Navamepent 0.1% nanomicellar ophthalmic solution achieved an 18.0% proportion of subjects with complete clearing of anterior inflammation (score of zero on the Standardization of Uveitis Nomenclature scale) compared to 13.0% in the vehicle group [1]. This represents a 38% relative improvement in inflammation resolution at 0.1% concentration. Notably, the 0.05% concentration also demonstrated comparable efficacy (18.0%), while pain relief outcomes (proportion reporting no ocular pain) were 25.0% for 0.05%, 21.0% for 0.1%, and 33.0% for vehicle, suggesting a complex concentration-response relationship [1].

cataract surgery ocular inflammation clinical trial

Navamepent Demonstrates Favorable Efflux Transporter Interaction Profile with IC50 Values >200 μM, Minimizing Transporter-Mediated Drug Resistance

In vitro studies using Madin-Darby canine kidney cells transfected with human efflux transporters reveal that Navamepent inhibits P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP) with IC50 values of 239±11.2 μM, 291±79.2 μM, and 300±42 μM, respectively [1]. These IC50 values are several orders of magnitude higher than the nanomolar concentrations required for pharmacological activity (12 nM for pro-inflammatory mediator inhibition; 6.6 nM for TRPM8 antagonism), indicating that Navamepent does not significantly engage efflux transporters at therapeutic concentrations [1]. No apparent cytotoxicity was observed up to 350 μM [1]. This profile contrasts with many ophthalmic drugs that are substrates for efflux transporters, which can limit ocular bioavailability.

efflux transporters ocular drug delivery P-glycoprotein

Optimal Research Applications for Navamepent (RX-10045) Based on Validated Pharmacological Evidence


Ocular Inflammation and Dry Eye Disease Preclinical Models

Navamepent is optimally employed in preclinical models of dry eye disease and ocular surface inflammation, where its 12 nM potency for inhibiting pro-inflammatory mediator release from corneal epithelial cells and its 38% relative improvement in clinical inflammation clearance over vehicle provide a strong scientific rationale. Researchers can utilize Navamepent to investigate mechanisms of goblet cell preservation and tear film restoration, leveraging its nanomolar cellular potency to design dose-response studies in murine desiccating stress models [1].

Post-Surgical Ocular Inflammation and Pain Management Research

Based on Phase II clinical evidence demonstrating 18% inflammation clearance versus 13% with vehicle in post-cataract surgery patients, Navamepent is a valuable tool for investigating novel therapeutic strategies for post-operative ocular inflammation and pain. The compound's dual mechanism—combining chemerin receptor agonism with TRPM8 antagonism—offers a unique opportunity to study multimodal approaches to managing post-surgical inflammation that may circumvent limitations of corticosteroid-based regimens [1].

TRPM8-Mediated Neuropathic Pain and Cold Allodynia Research

Navamepent's high-affinity TRPM8 antagonism (IC50 6.60 nM in patch clamp; 120 nM in calcium flux assays) makes it an ideal chemical probe for studying TRPM8's role in cold-induced pain, neuropathic pain, and cold allodynia. Researchers can employ Navamepent in electrophysiological and behavioral pharmacology studies to dissect TRPM8-dependent pain signaling pathways, with the compound's sub-10 nM potency enabling precise target engagement at low concentrations and minimizing off-target effects [1].

Ocular Drug Delivery and Formulation Development

Navamepent's favorable efflux transporter interaction profile (P-gp, MRP2, and BCRP IC50 values >200 μM) and its successful formulation as a nanomicellar ophthalmic solution make it an excellent model compound for studying advanced ocular drug delivery systems. Its physicochemical properties (MW 304.38, XLogP 2.51, TPSA 66.76) and synthetic accessibility enable its use as a reference standard in developing novel formulations designed to overcome ocular barriers and enhance corneal penetration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Navamepent

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.